(4-Tert-butylcyclohexyl)methanamine
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Overview
Description
“(4-Tert-butylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 581813-13-0 . It has a molecular weight of 169.31 . The IUPAC name for this compound is (4-tert-butylcyclohexyl)methanamine .
Molecular Structure Analysis
The InChI code for “(4-Tert-butylcyclohexyl)methanamine” is 1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 . This compound contains a total of 35 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“(4-Tert-butylcyclohexyl)methanamine” is a liquid at room temperature .Scientific Research Applications
- Application : It is used as a fragrance ingredient in personal care products, cosmetics, and fine fragrances .
- Application : Researchers have used it in polymer blends (e.g., ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol)) for controlled release of fragrances and other active ingredients .
Flavor and Fragrance Industry
Polymer Encapsulation
Corrosion Inhibition
Safety and Hazards
“(4-Tert-butylcyclohexyl)methanamine” is classified as a dangerous substance. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, and not allowing contaminated work clothing out of the workplace .
properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXMRDMJMWUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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